6-(3-Bromophenyl)spiro[3.3]heptan-2-one
Description
6-(3-Bromophenyl)spiro[3.3]heptan-2-one (CID: 165941637) is a brominated spirocyclic ketone with the molecular formula C₁₃H₁₃BrO. Its structure comprises a spiro[3.3]heptan-2-one core fused to a 3-bromophenyl substituent at the 6-position (Figure 1). Key properties include:
- SMILES:
C1C(CC12CC(=O)C2)C3=CC(=CC=C3)Br - InChIKey:
KJJBNQMACAKFKR-UHFFFAOYSA-N - Collision Cross-Section (CCS): Predicted CCS values for adducts range from 144.7 Ų ([M]+) to 149.8 Ų ([M+Na-2H]-) .
The compound lacks reported literature or patent data, suggesting its novelty in chemical research .
Properties
Molecular Formula |
C13H13BrO |
|---|---|
Molecular Weight |
265.14 g/mol |
IUPAC Name |
6-(3-bromophenyl)spiro[3.3]heptan-2-one |
InChI |
InChI=1S/C13H13BrO/c14-11-3-1-2-9(4-11)10-5-13(6-10)7-12(15)8-13/h1-4,10H,5-8H2 |
InChI Key |
KJJBNQMACAKFKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(=O)C2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)spiro[3.3]heptan-2-one typically involves the reaction of a bromophenyl derivative with a suitable spirocyclic precursor. One common method involves the use of a Grignard reagent, where 3-bromophenylmagnesium bromide reacts with a spirocyclic ketone under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of 6-(3-Bromophenyl)spiro[3.3]heptan-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
6-(3-Bromophenyl)spiro[3.3]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding spirocyclic ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Spirocyclic ketones or carboxylic acids.
Reduction: Spirocyclic alcohols.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
6-(3-Bromophenyl)spiro[3.3]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-Bromophenyl)spiro[3.3]heptan-2-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the spirocyclic structure may influence the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Isomers: Positional Variations
3-(3-Bromophenyl)spiro[3.3]heptan-1-one (CID: 155973870)
Comparison :
- Both compounds share identical molecular weights but differ in bromophenyl positioning, which may influence steric effects and intermolecular interactions.
- CCS Values : Data for 3-(3-bromophenyl)spiro[3.3]heptan-1-one are unavailable, but positional isomerism typically alters CCS due to conformational changes .
Functional Group Modifications
1-(Benzyloxy)spiro[3.3]heptan-2-one (CID: 154577675)
Comparison :
- The benzyloxy group introduces polarity and hydrogen-bonding capacity , contrasting with the electron-withdrawing bromine in the target compound.
- CCS : Predicted [M+H]+ CCS is 148.3 Ų for 6-(3-bromophenyl)spiro[3.3]heptan-2-one vs. N/A for the benzyloxy analogue .
6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one (CID: 125451195)
Parent Compound: Spiro[3.3]heptan-2-one
Comparison :
Substituent Impact on Physicochemical Properties
| Compound | Molecular Formula | Substituent | Predicted CCS ([M+H]+) | Key Functional Groups |
|---|---|---|---|---|
| 6-(3-Bromophenyl)spiro[3.3]heptan-2-one | C₁₃H₁₃BrO | 3-Bromophenyl | 148.3 Ų | Ketone, Bromoarene |
| 3-(3-Bromophenyl)spiro[3.3]heptan-1-one | C₁₃H₁₃BrO | 3-Bromophenyl | N/A | Ketone, Bromoarene |
| 1-(Benzyloxy)spiro[3.3]heptan-2-one | C₁₄H₁₆O₂ | Benzyloxy | N/A | Ketone, Ether |
| Spiro[3.3]heptan-2-one (parent) | C₇H₁₀O | None | N/A | Ketone |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
